7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Overview
Description
7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a heterocyclic compound that has garnered significant interest in recent years due to its potential therapeutic applications. This compound is characterized by a spirocyclic structure, which includes a fluorine atom at the 7’ position and a cyclopentane ring fused to an indole moiety .
Mechanism of Action
Target of Action
The exact target of “7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]” is currently unknown. Compounds with similar structures, such as indole derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Without specific information on “7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]”, it’s difficult to describe its exact mode of action. Many drugs work by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Result of Action
The effects would depend on the compound’s specific mode of action and its interaction with its target .
Preparation Methods
The synthesis of 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the formation of the spirocyclic structure through various synthetic routes. One common method includes the reaction of a suitable indole derivative with a cyclopentane precursor under specific conditions to form the spirocyclic ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] can be compared with other similar compounds, such as:
Spiroindoline: Another spirocyclic compound with potential therapeutic applications.
Spirooxindoles: Compounds with a spirocyclic structure fused to an oxindole moiety, often used in medicinal chemistry.
The uniqueness of 7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its specific fluorine substitution and the resulting effects on its chemical and biological properties .
Properties
IUPAC Name |
7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAJJLXWBJFLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368756-19-7 | |
Record name | 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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